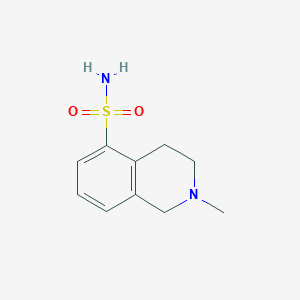

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRJAAVMDLBFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095411-24-6 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with sulfonamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted isoquinoline derivatives.

Scientific Research Applications

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the isoquinoline ring can interact with DNA and proteins, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3,4-dihydro-1H-isoquinoline: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.

3,4-Dihydroisoquinoline-5-sulfonamide: Similar structure but without the methyl group, affecting its reactivity and applications.

1,2,3,4-Tetrahydroisoquinoline: Fully saturated ring system, leading to different chemical behavior and uses.

Uniqueness

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a heterocyclic compound belonging to the isoquinoline family, recognized for its diverse biological activities including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines both a methyl group and a sulfonamide group. This combination is significant because it influences the compound's reactivity and biological properties. The general formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key metabolic enzymes.

- DNA Interaction : The isoquinoline ring can intercalate with DNA, affecting cellular functions and signaling pathways.

This dual mechanism contributes to its potential therapeutic effects across multiple disease models.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 - 31.25 |

| Escherichia coli | 31.25 - 62.50 |

| Pseudomonas aeruginosa | 62.50 - 125.00 |

These results suggest that the compound possesses bactericidal activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, in a study involving various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| CEM/C2 leukemia cells | 11.4 |

| LoVo colon cancer cells | 15.0 |

| Burkitt’s lymphoma Raji | 12.5 |

The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .

Antiviral Properties

Preliminary investigations into the antiviral properties of this compound have shown promising results against viral infections, particularly in inhibiting viral replication in cell cultures .

Case Studies

- Study on Anticancer Potential : A recent study focused on a series of isoquinoline derivatives, including our compound of interest. It was found to significantly inhibit tubulin polymerization, a critical process for cancer cell division .

- Evaluation of Antimicrobial Activity : Another study reported the effectiveness of this compound against MRSA strains, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of the parent isoquinoline scaffold. A key intermediate is 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 2060036-82-8), which can undergo nucleophilic substitution with ammonia or amines. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-sulfonylation or ring oxidation. Yields typically range from 40–60% in anhydrous dichloromethane at 0–5°C .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze the dihydroisoquinoline ring protons (δ 2.5–3.5 ppm for methylene groups) and aromatic protons (δ 6.8–7.2 ppm). The sulfonamide group (SO₂NH₂) exhibits characteristic broad singlet peaks at δ 5.5–6.0 ppm in DMSO-d₆.

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 254.09 (C₁₁H₁₄N₂O₂S).

- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown in ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .

Q. What are the recommended purity assessment protocols for this sulfonamide derivative?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1% TFA in water). Monitor UV absorption at 254 nm. Purity thresholds for pharmacological studies should exceed 95%, with impurities (e.g., unreacted intermediates) quantified via area normalization. Residual solvents (e.g., DCM) must comply with ICH Q3C guidelines .

Advanced Research Questions

Q. How do stereochemical variations in the dihydroisoquinoline ring impact biological activity?

- Methodological Answer : Enantiomeric resolution can be achieved via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Comparative bioactivity assays (e.g., enzyme inhibition) should be conducted using both (R)- and (S)-enantiomers. For example, (1R)-configured analogs of structurally related compounds show enhanced binding to cytochrome P450 enzymes due to spatial compatibility with hydrophobic active sites .

Q. What experimental strategies address discrepancies in reported IC₅₀ values across different kinase inhibition studies?

- Methodological Answer :

- Assay Standardization : Use a common kinase source (e.g., recombinant human enzymes) and ATP concentration (1 mM) to minimize variability.

- Control Compounds : Include positive controls (e.g., staurosporine) to validate assay conditions.

- Data Normalization : Account for differences in protein expression levels by normalizing activity to total protein content (Bradford assay). Contradictory results may arise from divergent buffer conditions (e.g., Mg²⁺ concentration) or detergent interference .

Q. How can computational modeling guide the optimization of this compound’s solubility without compromising target affinity?

- Methodological Answer :

- Molecular Dynamics Simulations : Probe the compound’s hydration free energy to predict solubility changes. Introduce polar substituents (e.g., hydroxyl groups) at the 7-position of the isoquinoline ring, which may enhance aqueous solubility while maintaining π-π stacking interactions with aromatic residues in the target protein.

- Co-solvent Compatibility : Test DMSO-free formulations using cyclodextrin-based solubilization, as sulfonamides often exhibit pH-dependent aggregation .

Q. What mechanistic insights explain the compound’s off-target effects in mitochondrial assays?

- Methodological Answer : Mitochondrial membrane depolarization can be evaluated via JC-1 dye fluorescence shift. The sulfonamide moiety may act as a weak uncoupler by protonophoric activity, disrupting the proton gradient. Mitigate this by modifying the sulfonamide’s electronic profile (e.g., fluorination at the benzene ring) to reduce logP and minimize membrane interaction .

Data Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show negligible activity?

- Methodological Answer : Discrepancies may stem from:

- Enzyme Isoform Variants : Human vs. murine COX-2 exhibit structural differences in the active site.

- Redox State Sensitivity : The compound’s activity may depend on the presence of reducing agents (e.g., glutathione) in the assay buffer.

- Metabolite Interference : In vivo studies may detect metabolites (e.g., N-demethylated derivatives) with distinct activity profiles. Validate findings using LC-MS/MS metabolite tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.